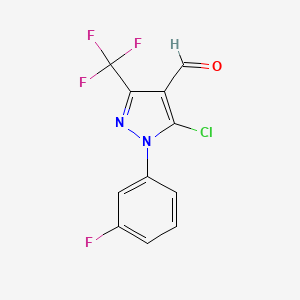
5-Chloro-1-(3-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1-(3-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (95%) is a compound of interest in the scientific research field. It is an organic compound with a molecular weight of 300.4 g/mol and a melting point of 134-136°C. This compound has been studied for its potential applications in various fields, such as drug development, organic synthesis, and biochemistry.
Applications De Recherche Scientifique
Synthesis of N-Substituted Pyrazolines
Research has shown the preparation of pyrazole compounds by condensing chalcones with hydrazine hydrate in the presence of aliphatic acids. The study highlights the crystal structures of these compounds, indicating their potential as versatile intermediates in organic synthesis (Loh et al., 2013).
Development of Pyrazolo[4,3-c]pyridines
Another study presents a straightforward synthesis approach for 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines, showcasing the compound's role in creating novel heterocyclic structures through Sonogashira-type cross-coupling reactions (Palka et al., 2014).
Crystal Structure Elucidation
The crystal structure of a closely related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, was determined to provide insights into the molecular and electronic structure of these types of compounds, underscoring their utility in the design of new materials and molecules (Xu & Shi, 2011).
Antimicrobial Agent Development
A novel series of 1,2,3-triazolyl pyrazole derivatives were synthesized and evaluated for their antimicrobial activities. This research demonstrates the compound's potential as a precursor in the development of new antimicrobial agents via Vilsmeier–Haack reaction approach (Bhat et al., 2016).
Molecular Docking and Spectroscopic Studies
Investigations into the infrared spectrum, structural and optical properties, and molecular docking of pyrazole derivatives highlight their potential pharmacological applications and phosphodiesterase inhibitory activity, suggesting a broader scope of scientific applications (Mary et al., 2015).
Propriétés
IUPAC Name |
5-chloro-1-(3-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF4N2O/c12-10-8(5-19)9(11(14,15)16)17-18(10)7-3-1-2-6(13)4-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRUDTTVLILEJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=C(C(=N2)C(F)(F)F)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

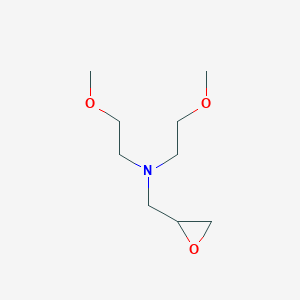

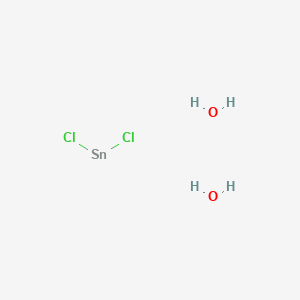
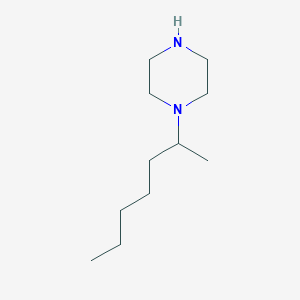
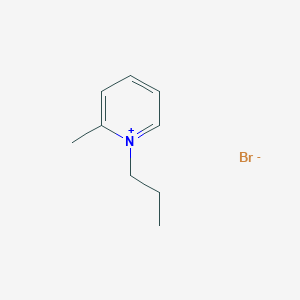

![N-[1-(4-Bromophenyl)ethyl]-N,N-dimethylamine hydrochloride](/img/structure/B6331565.png)
![3-{[Amino(imino)methyl]amino}alanine hydrochloride (H-Ala(Guanidino)-OH.HCl)](/img/structure/B6331579.png)

![3-[Benzyl-(2-methoxycarbonyl-ethyl)-amino]-2-methyl-propionic acid methyl ester, 95%](/img/structure/B6331600.png)

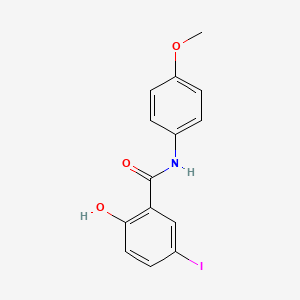
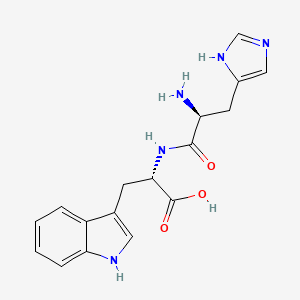
![Methyl 2-(3-(6-nitrobenzo[3,4-d]1,3-dioxolen-5-yl)prop-2-enoylamino)acetate](/img/structure/B6331659.png)